2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Diazepinone Derivatives
Research has shown that 1,4-diazepane derivatives can be synthesized through reactions involving oxalyl chloride, leading to unexpected electrophilic substitution-decarbonylation processes. The resulting diazepinones are notably unreactive to electrophiles but can undergo further reactions, such as deoxygenation (Johnston & Mcnab, 2009).
Formation of Fused Pentacyclic Systems
In another study, the formation of a molecule comprising a fused pentacyclic system with various five-membered rings and a seven-membered 1,4-diazepane ring has been reported. This research contributes to understanding the structural properties and potential applications of such complex molecular systems (Toze et al., 2011).
Potential Pharmaceutical Applications
Development of Histamine H3 Receptor Antagonists
Research on substituted pyrrolidines, which include 1,4-diazepane derivatives, has identified compounds that are high-affinity histamine H3 receptor antagonists. These compounds have demonstrated the ability to penetrate the central nervous system and occupy the histamine H3 receptor in rat brains (Stocking et al., 2010).
Synthesis of Hydroxyproline-based H3 Receptor Antagonists
Another study involved the synthesis of a hydroxyproline-based H3 receptor antagonist, which is a structural derivative of 1,4-diazepane. The research focused on optimizing the synthesis process for scale and cost-effectiveness, indicating potential pharmaceutical applications (Pippel et al., 2010).
Antiproliferative and Catalytic Properties
Antiproliferative Activity Against Cancer Cells
A study synthesized compounds related to 1,4-diazepane and examined their antiproliferative activity against various human cancer cell lines. This research suggests the potential therapeutic applications of these compounds in oncology (Liszkiewicz, 2002).
Catalytic Alkane Hydroxylation
Research has also explored the use of Ni(ii) complexes of 1,4-diazepane derivatives in catalytic reactions, specifically in the hydroxylation of alkanes. This study provides insights into the potential application of these compounds in catalytic processes (Sankaralingam et al., 2017).
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-7-1-2-8-14)10-13-6-3-4-12-5-9-13/h12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKBKKPDOZKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516649 | |
Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55829-42-0 | |
Record name | 2-(1,4-Diazepan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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